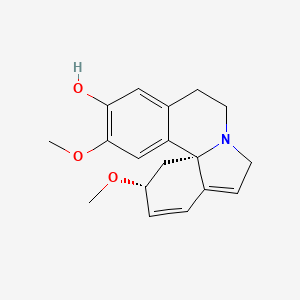
Erysodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erysodine belongs to the class of organic compounds known as erythrinanes. These are erythrina alkaloids possessing either a 6-5-6-6-membered indoloisoquinoline core or a derivative thereof. Erysodine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, erysodine is primarily located in the cytoplasm. Outside of the human body, erysodine can be found in green vegetables. This makes erysodine a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Anxiolytic Properties
Erysodine, derived from the flowers of Erythrina suberosa, has shown significant anxiolytic properties. In a study, its acute oral treatment demonstrated a considerable effect in reducing anxiety in male mice, as evidenced in the elevated plus-maze and light/dark transition model tests (Serrano et al., 2011).
Antiplasmodial Activity
Erysodine, isolated from Erythrina latissima seeds, exhibited moderate antiplasmodial activity against the Plasmodium falciparum K1 strain. This finding highlights its potential as a therapeutic agent for malaria (Zarev et al., 2019).
Competitive Antagonist at Nicotinic Acetylcholine Receptors
As a competitive antagonist of nicotinic acetylcholine receptors, erysodine has been studied for its potential in reducing ethanol consumption in alcohol-dependent animal models. This suggests its role in addressing issues related to alcohol dependence (Quiroz et al., 2018).
Antimicrobial Activity
Erysodine, among other compounds from Erythrina latissima, showed strong antimicrobial activity against various microorganisms, including yeast spores, Gram-positive, and Gram-negative bacteria (Wanjala et al., 2002).
Molecular Determinants for Inhibition of α4β2 Nicotinic Acetylcholine Receptors
Erysodine, along with other Erythrina alkaloids, plays a key role in inhibiting α4β2 nicotinic acetylcholine receptors. The study identified specific molecular determinants that affect the potency and selectivity of this inhibition, highlighting its potential for therapeutic applications targeting these receptors (Iturriaga-Vásquez et al., 2010).
Crystal Structure Analysis
The crystal structure of erysodine has been studied, providing valuable insights into its molecular configuration. This information is crucial for understanding its interaction with biological targets and for potential drug design applications (Iturriaga-Vásquez, García-Beltrán & Haddow, 2009).
Propriétés
Numéro CAS |
7290-03-1 |
|---|---|
Nom du produit |
Erysodine |
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-16(20)17(22-2)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
Clé InChI |
BDIVMECULLJBMU-KSSFIOAISA-N |
SMILES isomérique |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
SMILES canonique |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
melting_point |
204-205°C |
Autres numéros CAS |
7290-03-1 |
Description physique |
Solid |
Numéros CAS associés |
63938-27-2 (hydrochloride) |
Synonymes |
1,2,6,7-tetradehydro-3,15-dimethoxyerythrinan-16-ol erysodine erysodine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



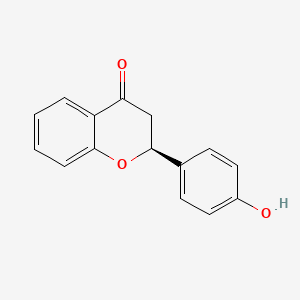
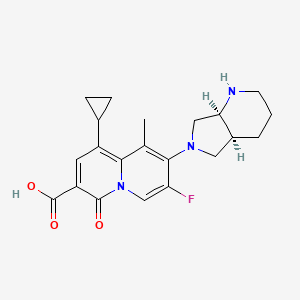
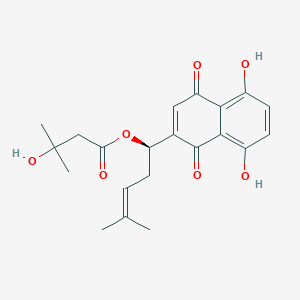
![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)
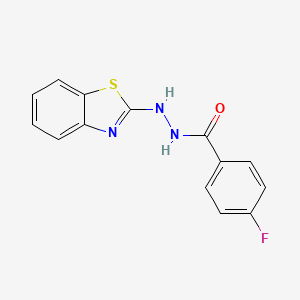
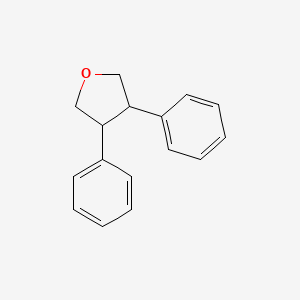
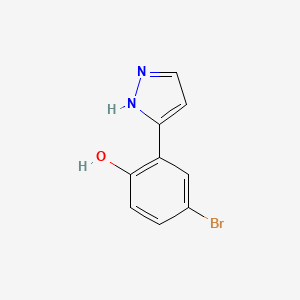
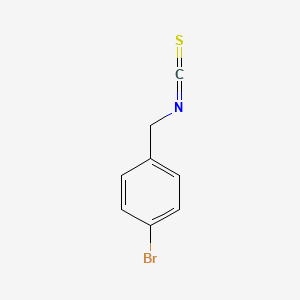

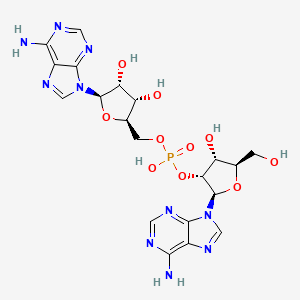
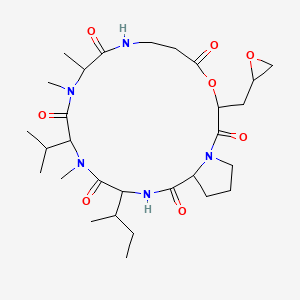
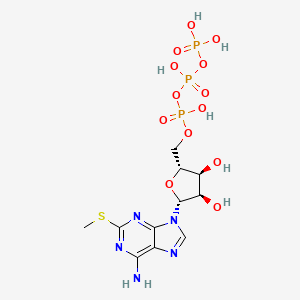
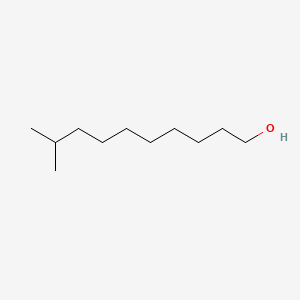
![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)